REACTION_CXSMILES
|
COC.[Al+3].[Cl-].[Cl-].[Cl-].[CH:8]([C:17]([O:20]C)(F)[F:18])([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10].CF>>[CH:8]([C:17]([F:18])=[O:20])([C:9]([F:11])([F:10])[F:12])[C:13]([F:16])([F:15])[F:14] |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)C(F)(F)OC
|
Name
|
CH3F
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
CF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)C(=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 2.7% | |
YIELD: CALCULATEDPERCENTYIELD | 2.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |